molecular formula C9H10N2O3 B13274316 2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid

2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B13274316
M. Wt: 194.19 g/mol
InChI Key: LGDZXTQBIAFHDI-UHFFFAOYSA-N
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Description

2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound features an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a carboxylic acid functional group. The presence of the pent-1-yn-3-yl group attached to the amino group adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of an alkyne with an amino-oxazole derivative under acidic or basic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole derivatives .

Scientific Research Applications

2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. Its oxazole ring and carboxylic acid group make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(pent-1-yn-3-ylamino)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-3-6(4-2)10-9-11-7(5-14-9)8(12)13/h1,5-6H,4H2,2H3,(H,10,11)(H,12,13)

InChI Key

LGDZXTQBIAFHDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NC(=CO1)C(=O)O

Origin of Product

United States

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